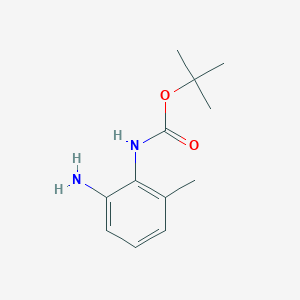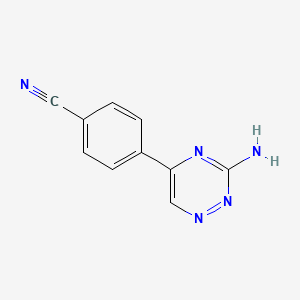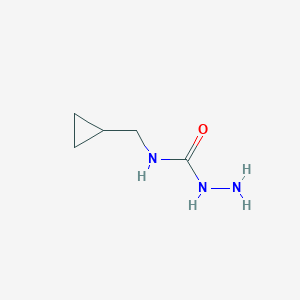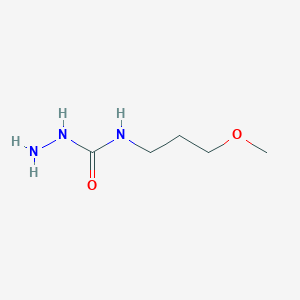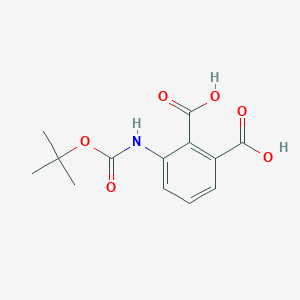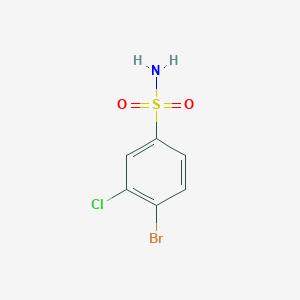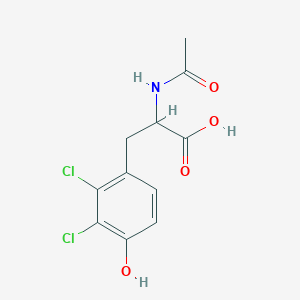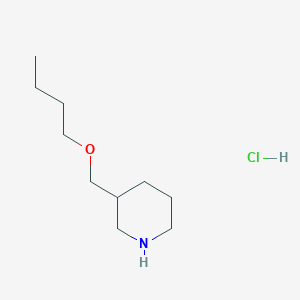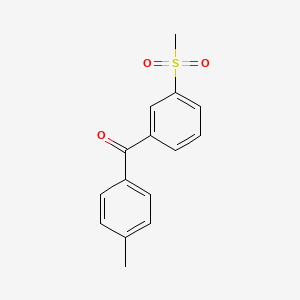
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone
Vue d'ensemble
Description
“(3-Methanesulfonylphenyl)(4-methylphenyl)methanone”, also known as MSMP, is an organic compound with a molecular formula of C15H14O3S . It belongs to the class of ketones and is used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for “(3-Methanesulfonylphenyl)(4-methylphenyl)methanone” is 1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
“(3-Methanesulfonylphenyl)(4-methylphenyl)methanone” has a molecular weight of 274.34 . It is a powder at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization :
- A study by Bergman and Wachtmeister (1978) details the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution. This process includes the use of methanethiolate in methanol, leading to the characterization of various methyl sulfides and methyl sulfones (Bergman & Wachtmeister, 1978).
Enzyme System Study in Microorganisms :
- Gunsalus, Romesser, and Wolfe (1978) explored the use of 2-(methylthio)ethanesulfonate analogues as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum, contributing to understanding of methane biosynthesis (Gunsalus et al., 1978).
Crystal Structure Analysis :
- The study by Han et al. (2013) on the synthesis and crystal structure of certain calix[4]pyrroles used methanesulfonic acid as a catalyst, aiding in understanding complex chemical structures (Han et al., 2013).
Oxidation Processes :
- Ogura, Suzuki, and Tsuchihashi (1980) described the oxidation of methyl (methylthio)methyl sulfoxide with various agents, providing insights into chemical reaction mechanisms and synthesis methods (Ogura et al., 1980).
Antiestrogenic Activity Study :
- Jones et al. (1979) investigated the synthesis and antiestrogenic activity of certain methanone compounds, demonstrating their potential application in medicinal chemistry (Jones et al., 1979).
Study of Methyltransferase Enzymes :
- van der Meijden et al. (1983) explored the activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase in Methanosarcina barkeri, contributing to the understanding of methanogenesis (van der Meijden et al., 1983).
Fluorescence-Based Detection Techniques :
- Masuda et al. (2005) developed a method for detecting stronger acids like methanesulfonic acid using N-methylacridone fluorophore, indicating its potential in analytical chemistry applications (Masuda et al., 2005).
Gas Phase Reaction Studies :
- De Petris et al. (2009) provided insights into methane activation by metal-free radical cations, which is significant in understanding chemical reactions in the gas phase (De Petris et al., 2009).
Oxygenase Catalytic Properties :
- Colby, Stirling, and Dalton (1977) examined the catalytic properties of methane mono-oxygenase in Methylococcus capsulatus, contributing to biochemical and environmental science (Colby et al., 1977).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methylphenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPAHTLTXRNWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)

